3,3,4,5-Tetraphenylfuran-2-one
CAS No.: 6963-25-3
Cat. No.: VC7994635
Molecular Formula: C28H20O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6963-25-3 |
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Molecular Formula | C28H20O2 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | 3,3,4,5-tetraphenylfuran-2-one |
Standard InChI | InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H |
Standard InChI Key | OMJCFVHUDZIXPU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Physicochemical Properties
The compound’s structure features a five-membered lactone ring with four phenyl substituents, creating a highly conjugated system. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 412.46 g/mol | |
Density | Not reported | — |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
LogP (Octanol-Water) | 7.95 (estimated) |
The absence of experimental data for melting/boiling points highlights gaps in current literature. Computational studies suggest high hydrophobicity () due to the aromatic substituents .
Synthesis and Reaction Pathways
Patent-Based Synthesis
A Chinese patent (CN103304521A) describes its use in molecular glass photoresists, implying industrial-scale synthesis via:
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Stepwise Functionalization: Introducing phenyl groups to a furanone core using iterative coupling reactions .
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Solid-State Reactions: High-temperature cyclization in sealed tubes, as seen in tetraphenylthiophene synthesis .
Applications in Materials Science
Photoresist Compositions
The compound’s rigid, bulky structure makes it suitable for molecular glass photoresists, which are critical in semiconductor lithography. Key advantages include:
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High Thermal Stability: Resists deformation during high-temperature processing .
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Enhanced Resolution: Aromatic stacking reduces pattern blurring in nanoscale fabrication .
Organic Electronics
While direct studies are lacking, analogues like tetraphenylfuran exhibit aggregation-induced emission (AIE) properties . The lactone derivative may similarly serve as a luminescent material in OLEDs or sensors, pending further investigation.
Future Research Directions
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Spectroscopic Characterization: Experimental NMR/IR data are needed to confirm structural predictions.
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Optoelectronic Studies: Investigating AIE or piezoresponsive luminescence could unlock new applications .
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Synthetic Optimization: Developing catalytic, asymmetric routes for enantioselective synthesis.
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